molecular formula C14H15N3O B258854 N-(2-methylphenyl)-N'-(4-pyridinylmethyl)urea

N-(2-methylphenyl)-N'-(4-pyridinylmethyl)urea

Katalognummer B258854
Molekulargewicht: 241.29 g/mol
InChI-Schlüssel: WORQUQKXORRTDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methylphenyl)-N'-(4-pyridinylmethyl)urea, also known as MPMU, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas such as drug discovery and agriculture.

Wirkmechanismus

The mechanism of action of MPNU involves its interaction with the target enzyme, leading to the inhibition of its activity. This inhibition can occur through various mechanisms such as competitive or non-competitive inhibition. The exact mechanism of inhibition of MPNU on various enzymes is still under investigation.
Biochemical and Physiological Effects:
MPNU has been shown to exhibit various biochemical and physiological effects. It has been found to reduce intraocular pressure in glaucoma patients by inhibiting carbonic anhydrase, which is involved in the production of aqueous humor. MPNU has also been shown to improve cognitive function in animal models of Alzheimer's disease by inhibiting acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using MPNU in lab experiments is its high potency and selectivity towards target enzymes. This allows for the development of more effective and specific drugs with fewer side effects. However, the limitations of using MPNU in lab experiments include its low solubility and stability, which can affect its bioavailability and efficacy.

Zukünftige Richtungen

The potential applications of MPNU in various areas such as drug discovery and agriculture make it a promising compound for future research. Some of the future directions for MPNU research include the development of more potent and selective inhibitors, the investigation of its mechanism of action on various enzymes, and the evaluation of its efficacy in animal models of various diseases.
Conclusion:
In conclusion, MPNU is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas such as drug discovery and agriculture. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MPNU have been discussed in this paper. Further research is needed to fully understand the potential of MPNU in various areas of research.

Synthesemethoden

The synthesis of MPNU involves the reaction of 2-methylbenzenamine and 4-pyridinemethyl isocyanate in the presence of a catalyst. The resulting product is then purified through recrystallization. The purity and yield of MPNU can be optimized by modifying the reaction conditions such as temperature, solvent, and catalyst concentration.

Wissenschaftliche Forschungsanwendungen

MPNU has been extensively studied for its potential applications in the field of drug discovery. It has been found to exhibit inhibitory effects on various enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in the pathogenesis of diseases such as glaucoma and Alzheimer's disease. MPNU has also been shown to possess antitumor activity against various cancer cell lines, making it a potential candidate for anticancer drug development.

Eigenschaften

Molekularformel

C14H15N3O

Molekulargewicht

241.29 g/mol

IUPAC-Name

1-(2-methylphenyl)-3-(pyridin-4-ylmethyl)urea

InChI

InChI=1S/C14H15N3O/c1-11-4-2-3-5-13(11)17-14(18)16-10-12-6-8-15-9-7-12/h2-9H,10H2,1H3,(H2,16,17,18)

InChI-Schlüssel

WORQUQKXORRTDO-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC=NC=C2

Kanonische SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.